molecular formula C6H13NO2S B12753538 Methylmethionine, DL- CAS No. 7329-84-2

Methylmethionine, DL-

Cat. No.: B12753538
CAS No.: 7329-84-2
M. Wt: 163.24 g/mol
InChI Key: YDBYJHTYSHBBAU-UHFFFAOYSA-N
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Description

Methylmethionine, DL-, also known as S-methylmethionine, is a derivative of the essential amino acid methionine. It is a sulfur-containing compound that plays a significant role in various biological processes. Methylmethionine is found in many plant species and is known for its protective properties against stress conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylmethionine can be synthesized through several chemical routes. One common method involves the methylation of methionine using methyl iodide in the presence of a base. The reaction typically occurs under mild conditions and yields methylmethionine as the primary product .

Industrial Production Methods

Industrial production of methylmethionine often involves the use of bio-based feedstocks and safer chemistries to improve sustainability. Conventional methods rely on petroleum-derived feedstocks such as propene and involve dealing with toxic compounds like acrolein or cyanide . Newer methods aim to replace these with more environmentally friendly alternatives.

Chemical Reactions Analysis

Types of Reactions

Methylmethionine undergoes various chemical reactions, including:

    Oxidation: Methylmethionine can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form methionine.

    Substitution: Methylmethionine can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methionine.

    Substitution: Various substituted methionine derivatives.

Scientific Research Applications

Methylmethionine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methionine: An essential amino acid that serves as a precursor to methylmethionine.

    S-adenosylmethionine (SAM): A key methyl donor in various biochemical reactions.

    Homocysteine: An intermediate in the methionine cycle.

Uniqueness

Methylmethionine is unique due to its dual role as both a methyl donor and a protective agent against stress conditions. Unlike methionine, which primarily serves as a building block for proteins, methylmethionine has additional functions in protecting cells from oxidative damage and stabilizing cellular structures .

Properties

IUPAC Name

2-amino-4-dimethylsulfoniobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBYJHTYSHBBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048311
Record name DL-Methionine methylsulfonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7329-84-2, 13065-25-3
Record name Methylmethionine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Methionine methylsulfonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLMETHIONINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417CIJ6KXC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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